Lipophilicity Advantage Over Unsubstituted Analog
The target compound exhibits a calculated LogP of 3.38 , which is approximately 1.8–2.0 log units higher than the parent 4-(isoxazol-5-yl)aniline (estimated LogP ~1.4–1.6) and ~1.0 log unit higher than 4-(3-methylisoxazol-5-yl)aniline (estimated LogP ~2.3). This increased lipophilicity, driven by the 3-ethyl and 4-methyl substituents, aligns with the desirable range for passive membrane permeability and CNS penetration in SCD1-targeted cancer therapeutics [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.38 |
| Comparator Or Baseline | 4-(isoxazol-5-yl)aniline (estimated LogP ~1.5); 4-(3-methylisoxazol-5-yl)aniline (estimated LogP ~2.3) |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.0 vs. unsubstituted; ΔLogP ≈ +1.1 vs. 3-methyl analog |
| Conditions | Calculated using ChemAxon/ALOGPS method as reported by Chemsrc |
Why This Matters
Higher LogP within the 1–4 range improves membrane permeability, a prerequisite for intracellular SCD1 target engagement, and directly influences compound prioritization in hit-to-lead campaigns.
- [1] Hoffmann-La Roche Inc. Substituted isoxazole amine compounds as inhibitors of SCD1. WO2014086667A1, published 2014-06-05. View Source
